Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4

Description

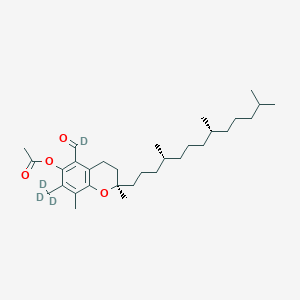

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 is a deuterated derivative of delta-tocopherol, a member of the vitamin E family. Its structure features:

- Methyl groups at positions 2, 7, and 8 on the chroman ring.

- A formyl group (-CHO) at position 4.

- An acetate ester (-OAc) at the 6-yl position.

- Deuterium substitution (d4), likely at methyl or chroman ring hydrogens, enhancing metabolic stability for research applications such as tracer studies.

This compound is distinct from natural tocopherols due to its synthetic modifications, which alter its physicochemical and metabolic properties.

Propriétés

Formule moléculaire |

C31H50O4 |

|---|---|

Poids moléculaire |

490.7 g/mol |

Nom IUPAC |

[(2R)-5-deuteriocarbonyl-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |

InChI |

InChI=1S/C31H50O4/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-31(8)19-17-27-28(20-32)29(34-26(7)33)24(5)25(6)30(27)35-31/h20-23H,9-19H2,1-8H3/t22-,23-,31-/m1/s1/i5D3,20D |

Clé InChI |

SHAZHWHOHJAXRB-ZADYMURDSA-N |

SMILES isomérique |

[2H]C(=O)C1=C(C(=C(C2=C1CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H])OC(=O)C |

SMILES canonique |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=O)OC(=O)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 involves several steps. The starting material is typically a chroman derivative, which undergoes a series of reactions including formylation, methylation, and acetylation. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, and DMSO. The final product is purified using techniques such as HPLC to achieve a purity of 99%.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and commercial use.

Analyse Des Réactions Chimiques

Types of Reactions

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can convert the formyl group to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Applications De Recherche Scientifique

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 is a labeled analog used in the synthesis of γ-Tocopherol. Also known as (2R)-6-(acetyloxy)-3,4-dihydro-2,8-dimethyl-7-(methyl-d3)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-Benzopyran-5-carboxaldehyde-d1, it is a formylchroman compound .

Basic Information

- Catalog BLP-013763

- CAS 842129-86-6

- Molecular Formula C31H46D4O4

- Molecular Weight 490.75

- IUPAC Name $$(2R)-5-deuteriocarbonyl-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate

Scientific Research Applications

- Synthesis of γ-Tocopherol: Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-[d4] is a labeled analog of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate, an intermediate in the synthesis of γ-Tocopherol. γ-Tocopherol is a natural form of Vitamin E found in many plant seeds, such as corn oil and soybean .

- Analogue of Vitamin E: β-Tocopherol, an analogue of vitamin E, exhibits antioxidant properties and can inhibit tyrosinase activity and melanin synthesis . Delta-Tocopherol is an isomer of Vitamin E . Ataxia with vitamin E deficiency, or familial isolated vitamin E deficiency, is a rare autosomal recessive neurodegenerative disease characterized clinically by symptoms with often striking resemblance to those of Friedreich ataxia .

- ** कोविड-19**MedChemExpress offers a variety of products and services related to drug discovery and development, including custom synthesis of stable isotope-labeled compounds . These compounds are used in various research applications, including :

- Molecular Biology

- Protein Biology

- Cell Biology

Mécanisme D'action

The mechanism of action of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 involves its interaction with specific molecular targets and pathways. As an analogue of γ-Tocopherol, it is likely to interact with antioxidant pathways, neutralizing free radicals and reducing oxidative stress. The labeled nature of the compound allows researchers to track its distribution and metabolism in biological systems.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares key structural and functional attributes of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 with other tocopherols and related compounds:

Notes:

- Deuterium Substitution : The d4 label replaces four hydrogens with deuterium, reducing metabolic degradation rates and enabling precise tracking in pharmacokinetic studies.

Metabolic Pathways

- Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 : Likely undergoes sulfation or glucuronidation due to its acetate and formyl groups. Deuterium substitution may slow hepatic clearance .

- Alpha-Tocopherol : Metabolized via cytochrome P450-mediated ω-hydroxylation and chroman ring opening, producing carboxyethyl-hydroxychroman (CEHC) derivatives .

- Delta-Tocopherol: Forms unique metabolites (e.g., 2,8-dimethyl-2-(2'-carboxyethyl)-6-chromanol) without chroman ring opening, suggesting divergent catabolic pathways compared to α-tocopherol .

Activité Biologique

Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4 (CAS 842129-86-6) is a labeled analogue of delta-tocopherol, a form of Vitamin E. This compound is significant in the study of vitamin E's biological activities and its potential therapeutic applications. The understanding of its biological activity is essential for elucidating its role in health and disease.

- Molecular Formula : C31H46D4O4

- Molecular Weight : 490.75 g/mol

- Structure : The structure includes a chroman ring with multiple methyl groups and an acetate moiety, which contributes to its biological properties.

Biological Activity Overview

Tocopherols, including delta-tocopherol, are known for their antioxidant properties, which help protect cell membranes from oxidative damage. The biological activities of tocopherols can vary significantly based on their structure and the presence of functional groups.

Antioxidant Activity

Delta-tocopherol exhibits antioxidant properties that are crucial for cellular protection against oxidative stress. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, thus playing a protective role in various biological systems .

Cellular Uptake and Mechanisms

Recent research indicates that the cellular uptake of tocopherols is influenced by their structural characteristics. Delta-tocopherol has been shown to have lower cellular uptake compared to other forms like alpha-tocopherol and tocotrienols. The differential binding affinities to serum albumin affect the bioavailability and effectiveness of these compounds .

Comparative Biological Activity of Tocopherols

The following table summarizes the biological activity of various tocopherols based on different assays:

| Tocopherol Type | Biological Activity (%) | Notes |

|---|---|---|

| d,l-alpha-tocopherol | 100 | Reference standard |

| d-alpha-tocopherol | 80 | High bioactivity |

| d,l-alpha-tocopheryl acetate | 136 | Enhanced activity due to esterification |

| d-beta-tocopherol | 45 | Moderate activity |

| d-gamma-tocopherol | 13 | Limited activity |

| d-delta-tocopherol | <0.4 | Minimal activity observed |

Case Studies and Research Findings

- Reproductive Toxicology Study : A study using rat models assessed the effects of tocopherols on gestation and resorption rates. Delta-tocopherol was noted to have significantly lower biological activity compared to alpha and gamma forms, suggesting limited efficacy in reproductive health contexts .

- Skin Permeation Studies : Research comparing delta-tocopherol glucoside with vitamin E acetate demonstrated that the former could be bioconverted to free tocopherol during skin permeation, indicating potential applications in topical formulations .

- Cancer Research : Investigations into the anti-cancer properties of tocotrienols revealed that they exhibit superior anti-angiogenic effects compared to tocopherols. While delta-tocopherol's role was less pronounced, understanding its mechanisms may lead to enhanced therapeutic strategies when combined with other forms .

Q & A

Q. How can researchers ensure reproducible synthesis of Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4, given its structural complexity?

Methodological Answer:

- Stepwise purification : Use preparative HPLC with deuterated solvent systems to isolate intermediates, referencing standardized protocols for tocopherol derivatives .

- Isotopic validation : Confirm deuterium incorporation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, comparing retention times and spectral data against non-deuterated analogs .

- Temperature control : Maintain reaction temperatures below 6°C during acetylation steps to prevent thermal degradation, as indicated by stability studies on tocopherol esters .

Q. What analytical techniques are critical for characterizing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

- Stability assays : Perform accelerated degradation studies (e.g., 40°C/75% RH for 30 days) and monitor via reverse-phase HPLC with UV detection (λ = 290 nm for chromanol absorption) .

- Impurity profiling : Use gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts, leveraging databases from environmental pollutant analyses (e.g., polychlorinated biphenyls) for cross-referencing .

- Crystallography : Employ single-crystal X-ray diffraction to resolve conformational isomerism in the trimethylchromanol core, a common source of batch variability .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for deuterated tocopherol derivatives while minimizing isotopic scrambling?

Methodological Answer:

- Quantum chemical calculations : Apply density functional theory (DFT) to model proton/deuteron exchange kinetics at the formyl and acetate sites, using benchmarks from ESIPT (excited-state intramolecular proton transfer) studies on benzoxazole derivatives .

- Reaction path sampling : Integrate ICReDD’s computational workflows (combining quantum mechanics and information science) to predict competing reaction pathways and identify kinetic traps .

- Machine learning : Train models on historical isotopic labeling data (e.g., deuterated chloroformates) to predict optimal reaction conditions for minimizing scrambling .

Q. What experimental designs are suitable for resolving contradictory data on the antioxidant activity of deuterated vs. non-deuterated tocopherol analogs?

Methodological Answer:

- Factorial DOE : Design a 2^k factorial experiment (factors: deuteration level, solvent polarity, radical source) to quantify interaction effects on antioxidant kinetics. Use ANOVA to isolate confounding variables .

- In situ spectroscopy : Deploy time-resolved electron paramagnetic resonance (EPR) to track radical scavenging efficiency in real time, comparing ΔG values between deuterated and non-deuterated forms .

- Meta-analysis : Aggregate data from heterogeneous studies (e.g., lipid peroxidation assays vs. DPPH assays) using Bayesian hierarchical models to reconcile discrepancies in reported IC50 values .

Q. How can isotopic labeling (d4) impact the compound’s bioavailability in membrane transport studies?

Methodological Answer:

- Liposome assays : Prepare deuterated vs. non-deuterated liposomes and measure partitioning coefficients via fluorescence anisotropy, referencing protocols for tocopherol-membrane interactions .

- Microscopy : Use confocal Raman imaging to track deuterium distribution in live cells, correlating spatial data with transport kinetics .

- Pharmacokinetic modeling : Apply compartmental models (e.g., Wagner-Nelson method) to compare absorption rates, adjusting for isotope effects on diffusion coefficients .

Data Contradiction & Validation Strategies

Q. How should researchers address inconsistencies in reported NMR chemical shifts for deuterated tocopherol derivatives?

Methodological Answer:

- Standardized referencing : Calibrate instruments using certified deuterated solvents (e.g., DMSO-d6) and publish raw data with explicit referencing to IUPAC guidelines .

- Collaborative validation : Share samples across labs via open-science platforms (e.g., Zenodo) to replicate results, as demonstrated in cross-lab studies on polychlorinated biphenyls .

Q. What statistical frameworks are recommended for validating isotopic purity claims in commercial or synthetic batches?

Methodological Answer:

- Bootstrap resampling : Apply non-parametric methods to estimate confidence intervals for deuterium enrichment ratios derived from LC-MS datasets .

- Multivariate control charts : Monitor batch-to-batch variability using Hotelling’s T² statistics, integrating data from HRMS, NMR, and elemental analysis .

Tables for Critical Parameters

Q. Table 1. Key stability parameters for Delta-Tocopherol-5-formyl-chroman-2,7,8-trimethyl-6-yl-acetate-d4

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.